3-((2,3-Dihydro-1h-inden-5-yl)methyl)azetidin-3-ol
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Overview
Description
3-((2,3-Dihydro-1h-inden-5-yl)methyl)azetidin-3-ol is a complex organic compound that features a unique combination of an indene moiety and an azetidin-3-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,3-Dihydro-1h-inden-5-yl)methyl)azetidin-3-ol typically involves the reaction of 2,3-dihydro-1H-indene with azetidin-3-ol under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a controlled temperature to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
3-((2,3-Dihydro-1h-inden-5-yl)methyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidin-3-ol moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
3-((2,3-Dihydro-1h-inden-5-yl)methyl)azetidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-((2,3-Dihydro-1h-inden-5-yl)methyl)azetidin-3-ol involves its interaction with specific molecular targets. The indene moiety may interact with hydrophobic pockets in proteins, while the azetidin-3-ol group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-indene: Shares the indene moiety but lacks the azetidin-3-ol structure.
Azetidin-3-ol: Contains the azetidin-3-ol moiety but lacks the indene structure.
5-Acetylindane: Similar indene structure with an acetyl group instead of the azetidin-3-ol.
Uniqueness
3-((2,3-Dihydro-1h-inden-5-yl)methyl)azetidin-3-ol is unique due to the combination of the indene and azetidin-3-ol moieties. This dual structure provides a distinct set of chemical and biological properties that are not found in the individual components or other similar compounds.
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-ylmethyl)azetidin-3-ol |
InChI |
InChI=1S/C13H17NO/c15-13(8-14-9-13)7-10-4-5-11-2-1-3-12(11)6-10/h4-6,14-15H,1-3,7-9H2 |
InChI Key |
YQBGEKDQHISXLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)CC3(CNC3)O |
Origin of Product |
United States |
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